2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt
Overview
Description
The compound , 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt, is a derivative of anthracene sulfonic acid. This class of compounds is known for its interesting fluorescence properties and potential applications in material science. The specific compound appears to be a complex organic salt with multiple substituents, including a benzoylamino group and a trimethylphenyl group, which could influence its physical, chemical, and fluorescence characteristics.
Synthesis Analysis
The synthesis of related anthracene sulfonic acid derivatives has been explored in various studies. For instance, the sulfonation of 9-alkylanthracenes with dioxan-SO3 has been shown to yield different sulfonic acids depending on the substituents present on the anthracene moiety . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis. The reaction conditions, such as temperature, solvent, and the presence of a catalyst, would likely play a crucial role in the synthesis and yield of the desired sulfonic acid derivative.
Molecular Structure Analysis
The molecular structure of anthracene derivatives significantly impacts their properties. Single-crystal X-ray studies have revealed that salts of anthracene-2,6-disulfonic acid with primary amines can exhibit various molecular arrangements, which in turn affect their solid-state fluorescence properties . The presence of different substituents can lead to multiple crystal forms and arrangements. The specific molecular structure of the compound would likely be complex due to its multiple substituents, and this complexity could result in unique arrangement patterns and interactions within the crystal lattice.
Chemical Reactions Analysis
Anthracene sulfonic acid derivatives can participate in various chemical reactions. The sulfonic acid group can act as a reactive site for further chemical modifications, such as the formation of salts with amines . The presence of amino groups in the compound suggests that it could engage in reactions typical for amines, such as forming amide bonds with carboxylic acids or reacting with electrophiles. The benzoylamino and trimethylphenyl groups could also influence the reactivity of the compound, potentially leading to selective reactions at these sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of anthracene sulfonic acid derivatives are influenced by their molecular structure. The solid-state fluorescence properties of these compounds can vary widely, with factors such as the prevention of contact between pi planes of anthracene moieties and the immobilization of anthracene rings being essential for high fluorescence quantum yield . The compound's solubility, melting point, and stability would also be determined by its molecular structure and the nature of its substituents. Theoretical calculations have suggested that the introduction of certain substituents can lower the LUMO energies of anthracene-9,10-diones, which might be relevant for the electronic properties of the compound .
Scientific Research Applications
Voltammetric Analysis
Gholivand and Romiani (2006) demonstrated the use of 2-anthracenesulfonic acid as a selective complexing agent in the voltammetric analysis of bismuth and copper. This method, involving adsorptive stripping voltammetry, allowed for the simultaneous determination of both metals in real samples, enhancing the sensitivity and selectivity of metal detection in various matrices (Gholivand & Romiani, 2006).
Synthesis of Receptor Antagonists
Baqi and Müller (2012) explored the synthesis of MG 50-3-1, a potent antagonist for P2Y receptors, which play a significant role in smooth muscle relaxation. This antagonist, derived from 2-anthracenesulfonic acid, could serve as a valuable tool in studying signal transduction in the gut, demonstrating the compound's relevance in receptor-based biomedical research (Baqi & Müller, 2012).
Electrocoagulation in Wastewater Treatment
Pirkarami et al. (2013) investigated the use of 2-anthracenesulfonic acid derivatives in the electrocoagulation process for treating industrial effluents. This research highlights the compound's role in enhancing the efficiency and economic viability of wastewater treatment, particularly in removing specific dyes from industrial discharges (Pirkarami, Olya, & Tabibian, 2013).
Development of Fluorescent Nanomaterials
Singh et al. (2018) reported the synthesis of fluorescent nanoscale salts/metal–organic frameworks (MOFs) using 2-anthracenesulfonic acid derivatives. These materials have potential applications in live-cell imaging, demonstrating the compound's utility in the development of advanced imaging technologies (Singh et al., 2018).
Modulation of Solid-State Fluorescence Properties
Mizobe et al. (2009) conducted a study on the molecular arrangements and solid-state fluorescence properties of salts of anthracene-2,6-disulfonic acid with primary amines, showing the potential of 2-anthracenesulfonic acid derivatives in modifying fluorescence properties for various solid-state applications (Mizobe et al., 2009).
Safety And Hazards
properties
IUPAC Name |
sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O6S.Na/c1-16-13-17(2)28(18(3)22(16)15-33-31(37)19-9-5-4-6-10-19)34-23-14-24(41(38,39)40)27(32)26-25(23)29(35)20-11-7-8-12-21(20)30(26)36;/h4-14,34H,15,32H2,1-3H3,(H,33,37)(H,38,39,40);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHDOLUPOLKDSG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CNC(=O)C2=CC=CC=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N3NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6070647 | |
Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6070647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt | |
CAS RN |
67827-60-5 | |
Record name | 2-Anthracenesulfonic acid, 1-amino-4-((3-((benzoylamino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067827605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6070647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.094 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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